molecular formula C22H27FN4O3 B2663997 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 899729-47-6

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B2663997
CAS No.: 899729-47-6
M. Wt: 414.481
InChI Key: XZGJCBRVGRSZTJ-UHFFFAOYSA-N
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Description

The molecule is a complex organic compound with multiple functional groups, including a dimethylamino group, a morpholinoethyl group, and a fluorophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving substituted thioureas and α-halo ketones .


Molecular Structure Analysis

The molecular structure of similar compounds often contains multiple bonds, aromatic bonds, and various types of amines .


Chemical Reactions Analysis

The compound could potentially participate in various types of coupling reactions, such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a specific freezing point, density, and refractive index .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

A study by Harrison et al. (2001) synthesized a compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, which is a high-affinity, orally active, human NK1 receptor antagonist with potential applications in treating emesis and depression. This compound demonstrated high water solubility and effectiveness in pre-clinical tests relevant to its clinical efficacy (Harrison et al., 2001).

Sensor for Hg2+/Cr3+

Das et al. (2012) developed a highly selective and sensitive colorimetric and fluorogenic sensor (L1) for Hg2+/Cr3+ detection in neutral water. This sensor, incorporating a dimethylaminophenyldiazenyl fragment as a photoactive signalling unit, demonstrated potential for environmental monitoring and health safety applications by allowing naked eye detection of these metal ions without the need for spectroscopic instruments (Das et al., 2012).

Larvicidal Activity

Gorle et al. (2016) synthesized a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives exhibiting significant larvicidal activity against third instar larvae. This study highlights the compound's potential use in developing new larvicides for pest control (Gorle et al., 2016).

Photophysical Properties Study

Qin et al. (2005) investigated the photophysical properties of 8-(p-substituted)phenyl analogues of 4,4-difluoro-3,5-dimethyl-8-(aryl)-4-bora-3a,4a-diaza-s-indacene, derivatives of the BODIPY fluorophore, in various solvents. This study provides insights into designing new fluorescent materials for sensing and imaging applications (Qin et al., 2005).

Fluorescent and Colorimetric pH Sensors

Liu et al. (2015) reported on fluorescent sensors N-[2-(dimethylamino)ethyl]benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylamide (L1) and its corresponding quaternary ammonium salt L2, prepared as pH probes. These compounds exhibited 'turn-on' fluorescence response toward H+ and colorimetric response toward OH−, respectively, highlighting their potential in biomedical research fields for imaging disease-relevant hypoxia or acidity (Liu et al., 2015).

Safety and Hazards

Safety data sheets for similar compounds often indicate hazards such as skin and eye irritation, and respiratory system effects .

Future Directions

The development of new compounds to combat multidrug-resistant organisms is a critical challenge in drug design and development. Compounds with similar structures have shown promise in this area .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-26(2)17-9-7-16(8-10-17)20(27-11-13-30-14-12-27)15-24-21(28)22(29)25-19-6-4-3-5-18(19)23/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGJCBRVGRSZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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